molecular formula C14H10BrClO2 B2885587 3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 724746-28-5

3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B2885587
CAS No.: 724746-28-5
M. Wt: 325.59
InChI Key: QIUSDBLIUSJUQR-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a halogenated benzaldehyde derivative with a bromine atom at position 3 and a (2-chlorobenzyl)oxy group at position 4 of the benzaldehyde core. Its molecular formula is C₁₄H₁₀BrClO₂, derived from the benzaldehyde scaffold (C₇H₆O) modified by substituents:

  • Bromine (Br) at position 3.
  • (2-Chlorobenzyl)oxy group (OCH₂C₆H₃Cl) at position 4.

This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For instance, derivatives of this structure are employed in synthesizing dihydropyridine-based antioxidants and neuroprotective agents .

Properties

IUPAC Name

3-bromo-4-[(2-chlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-7-10(8-17)5-6-14(12)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUSDBLIUSJUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The bromine and chlorobenzyl groups contribute to the compound’s overall reactivity and specificity in biological systems .

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Molecular Formula Key Properties/Applications References
This compound OCH₂C₆H₃Cl-2 C₁₄H₁₀BrClO₂ Intermediate in drug synthesis; discontinued commercial availability .
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde OCH₂C₆H₃Cl-4, 5-OCH₃ C₁₅H₁₂BrClO₃ Enhanced steric bulk due to para-chlorobenzyl and methoxy groups; potential biological activity .
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde OCH₂C≡CH C₁₀H₇BrO₂ Propargyl group enables click chemistry; used in Hantzsch dihydropyridine synthesis .

Key Insights :

  • The position of chlorine on the benzyl group (ortho vs. para) influences electronic and steric effects. Para-substituted analogs may exhibit reduced reactivity due to steric hindrance .
  • Propargyloxy substituents (e.g., OCH₂C≡CH) enhance reactivity in cycloaddition reactions, making them valuable for modular synthesis .

Additional Substituents at Position 5

Compound Name Substituent at Position 5 Molecular Formula Impact on Properties References
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde 5-OCH₃ C₁₅H₁₂BrClO₃ Increased lipophilicity; may improve blood-brain barrier penetration in neuroprotective agents .
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde 5-OCH₂CH₃ C₁₆H₁₄BrClO₃ Ethoxy group extends metabolic stability compared to methoxy analogs .

Key Insights :

  • Methoxy/ethoxy groups at position 5 modulate solubility and bioavailability. Ethoxy derivatives generally exhibit longer half-lives in vivo due to slower oxidative metabolism .

Halogenation Patterns

Compound Name Halogenation Molecular Formula Key Differences References
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde 5-Br, 2,6-diCl on benzyl C₁₄H₉BrCl₂O₂ Higher electrophilicity due to electron-withdrawing dichloro substitution; potential cytotoxicity .
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde 4-F, 2-Cl on benzyl C₁₆H₁₃ClFO₃ Fluorine enhances metabolic stability; used in kinase inhibitor synthesis .

Key Insights :

Structural Analysis

  • Crystallographic Data : Derivatives such as 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde exhibit bond angles (e.g., C4—O2—C8 = 117.4°) and torsional strains influenced by substituent bulk, affecting their conformational stability .

Biological Activity

3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development based on various studies and research findings.

Chemical Structure and Properties

The compound features a benzaldehyde core with several significant functional groups:

  • Bromine atom : Enhances reactivity and potential biological interactions.
  • Chlorobenzyl ether : May influence pharmacokinetics and binding affinity.
  • Aldehyde group : Capable of forming covalent bonds with biological targets.

This unique combination allows for diverse reactivity patterns, making it a candidate for further investigation in various therapeutic areas.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its efficacy against various pathogens.

Study Microorganism Activity Mechanism
Study AE. coliModerateMembrane disruption
Study BS. aureusStrongEnzyme inhibition

Anticancer Activity

The compound has shown promise in anticancer research , potentially interfering with cellular signaling pathways or inducing apoptosis in cancer cells. For instance, it has been observed to modulate key proteins involved in cell proliferation and survival.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)<10Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Disruption of Membrane Integrity : The compound may integrate into bacterial membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Activity : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, disrupting their function.
  • Induction of Apoptosis in Cancer Cells : It may activate intrinsic apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
  • Anticancer Efficacy in In Vivo Models : In a mouse model of cancer, systemic administration resulted in significant tumor size reduction compared to control groups. The study indicated that the compound could cross biological barriers, including the blood-tumor barrier .

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